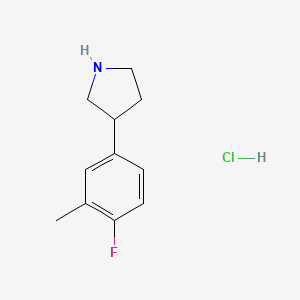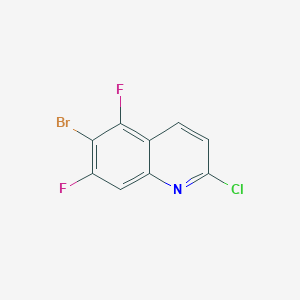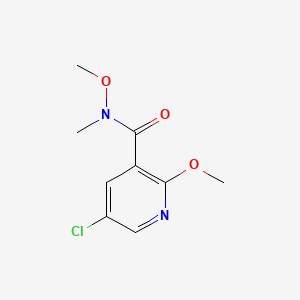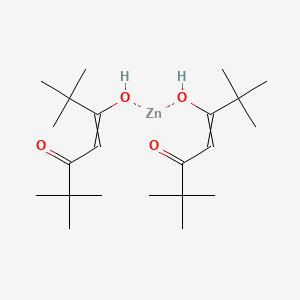![molecular formula C14H16N2 B13680499 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrolo[2,3-c]pyridine core structure with a benzyl group attached at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[2,3-c]pyridine structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties, such as kinase inhibitors and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Wirkmechanismus
The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects such as anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with a similar core structure but different biological activities.
Pyrrolo[3,4-c]pyridine: Shares a similar pyridine ring but differs in the position of the nitrogen atoms, leading to distinct pharmacological properties.
Uniqueness
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a benzyl group at the 6th position.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
6-benzyl-1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-13-6-8-15-14(13)11-16/h1-6,8,15H,7,9-11H2 |
InChI-Schlüssel |
AGDAAJUFIODTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CN2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)









![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)


![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
